Anti-Proliferative Potency in FLT3-ITD+ AML Cell Lines: BPR1K871 Outperforms Five Comparator Kinase Inhibitors in Direct Head-to-Head Testing
In a side-by-side anti-proliferative assay conducted across a panel of five in-house leukemia cell lines, BPR1K871 demonstrated superior potency against FLT3-ITD-expressing AML cells compared with five reference kinase inhibitors tested simultaneously under identical conditions [1]. In MOLM-13 cells (AML, FLT3-ITD heterozygous), BPR1K871 achieved an EC50 of 5 nM, representing a 7.6-fold improvement over linifanib (38 nM), 16.4-fold over sorafenib (82 nM), 11-fold over PKC412/midostaurin (55 nM), 8.4-fold over barasertib (42 nM), and 13.8-fold over VX-680 (69 nM) [1]. In MV4-11 cells (AML, FLT3-ITD homozygous), BPR1K871 EC50 was 4 nM versus linifanib 82 nM (20.5-fold), sorafenib 43 nM (10.8-fold), PKC412 38 nM (9.5-fold), barasertib 17 nM (4.3-fold), and VX-680 71 nM (17.8-fold) [1]. Importantly, BPR1K871's anti-proliferative activity dropped to the low micromolar range in FLT3-negative leukemia cell lines (U937 EC50 = 8050 nM; K562 EC50 = 2300 nM), indicating FLT3-dependent target engagement [1].
| Evidence Dimension | Anti-proliferative activity (EC50) in FLT3-ITD-mutated AML cell lines |
|---|---|
| Target Compound Data | BPR1K871: MOLM-13 EC50 = 5 nM; MV4-11 EC50 = 4 nM |
| Comparator Or Baseline | Linifanib (MOLM-13 = 38 nM, MV4-11 = 82 nM); Sorafenib (82, 43 nM); PKC412 (55, 38 nM); Barasertib (42, 17 nM); VX-680 (69, 71 nM) |
| Quantified Difference | BPR1K871 7.6–16.4× more potent than comparators in MOLM-13; 4.3–20.5× more potent in MV4-11 |
| Conditions | MTS assay; 8 concentrations in duplicate/triplicate; mean of ≥2 independent experiments; EC50 values within ±15% (Oncotarget 2016, Table 3) |
Why This Matters
For procurement decisions in FLT3-ITD AML research, BPR1K871 provides the highest anti-proliferative potency among tested multi-kinase and Aurora inhibitors in the same assay system, enabling lower working concentrations and potentially reduced off-target effects in cell-based studies.
- [1] Hsu YC, Coumar MS, Wang WC, et al. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget. 2016;7(52):86239-86256. Table 3: Anti-proliferative activity of BPR1K871 on a panel of in-house leukemia cell lines. View Source
